
(S)-tert-Butyl 3-amino-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 3-amino-2-methylpropanoate is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s structure includes a tert-butyl ester group, an amino group, and a chiral center, making it a versatile building block for asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-amino-2-methylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-methylpropanoic acid.
Esterification: The carboxylic acid group of (S)-2-methylpropanoic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form (S)-tert-butyl 2-methylpropanoate.
Amination: The ester is then subjected to amination using ammonia or an amine source under conditions that favor the formation of the amino ester. This step may involve the use of a dehydrating agent like thionyl chloride or phosphorus trichloride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 3-amino-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or isocyanates for forming amides and ureas, respectively.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Alcohols.
Substitution: Amides, ureas, and other derivatives.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 3-amino-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as an intermediate in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for transaminase enzymes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: Applied in the production of fine chemicals and as a precursor for agrochemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 3-amino-2-methylpropanoate involves its interaction with specific molecular targets and pathways:
Enzyme Interaction: Acts as a substrate for transaminase enzymes, facilitating the transfer of amino groups.
Pathways: Participates in metabolic pathways involving amino acid synthesis and degradation.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-amino-2-methylpropanoate
- (S)-tert-Butyl 2-amino-3-methylbutanoate
- (S)-tert-Butyl 3-amino-2-methylbutanoate
Uniqueness
(S)-tert-Butyl 3-amino-2-methylpropanoate is unique due to its specific chiral center and tert-butyl ester group, which confer distinct reactivity and selectivity in chemical reactions. Its versatility as a chiral building block and intermediate makes it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
tert-butyl (2S)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1 |
Clave InChI |
ZCDAFFAFDGDAGL-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CN)C(=O)OC(C)(C)C |
SMILES canónico |
CC(CN)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12962331.png)
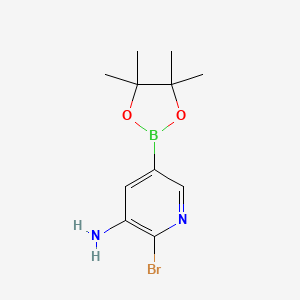

![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12962348.png)
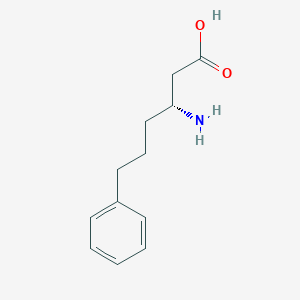
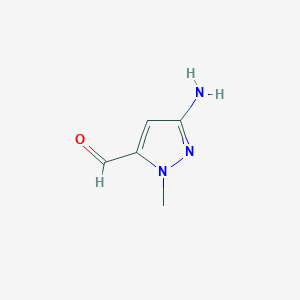
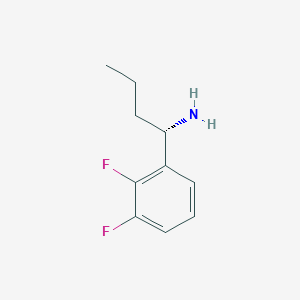

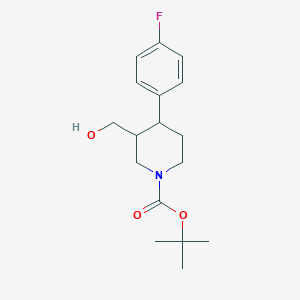


![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)
